molecular formula C18H23N3O3 B2371530 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone CAS No. 1226457-55-1

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2371530
CAS No.: 1226457-55-1
M. Wt: 329.4
InChI Key: GNILOBNDOQIAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a synthetic chemical hybrid scaffold designed for advanced pharmaceutical research, merging a 1-isopropyl-H-pyrazole moiety with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core. The 6,7-dimethoxy-THIQ structure is a recognized privileged scaffold in medicinal chemistry, foundational to compounds with a broad-spectrum of biological activities . This specific structure is of significant interest for probing novel therapeutic pathways, particularly in oncology. The compound's design suggests potential as a key intermediate or investigative tool for developing sigma-2 (σ2) receptor ligands . The sigma-2 receptor is a promising biomarker that is overexpressed in proliferating solid tumor cells, making it a prime target for both cancer imaging agents and anti-cancer therapeutics . Researchers can leverage this compound to explore its mechanism of action in disrupting abnormal cell growth, given that sigma-2 receptor promotion of cell proliferation is a documented target for anti-cancer drug development . Furthermore, the structural motif of 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives has also been identified in research concerning the inhibition of viral enzymes and bacterial resistance enzymes, indicating wider applicability in infectious disease research . This reagent provides a versatile and complex building block for drug discovery initiatives aimed at these critical biological targets.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNILOBNDOQIAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Core

The 6,7-dimethoxy-3,4-dihydroisoquinoline fragment is synthesized via a modified Leimgruber-Batcho indole synthesis pathway, adapted for isoquinoline derivatives. Starting with 3,4-dimethoxyphenethylamine, formylation is achieved using N,N-dimethylformamide dimethylacetal (DMFDMA) under reflux conditions (120–140°C) in anhydrous dimethylformamide (DMF). Cyclization is then induced via acidic hydrolysis with concentrated hydrochloric acid, yielding the tetrahydroisoquinoline core.

Critical Parameters :

  • Temperature : 120–140°C for formylation; 60–80°C for cyclization.
  • Reagent Ratios : DMFDMA (2.5 equivalents), HCl (3.0 equivalents).
  • Yield : 78–85% after recrystallization in ethanol.

Preparation of 1-Isopropyl-1H-Pyrazole-5-Carbonyl Chloride

The pyrazole moiety is synthesized via cyclocondensation of acetylacetone with isopropylhydrazine in ethanol, followed by oxidation with manganese dioxide to yield 1-isopropyl-1H-pyrazole-5-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) at 60°C converts the acid to the corresponding acyl chloride.

Critical Parameters :

  • Reaction Time : 6 hours for cyclocondensation; 2 hours for acylation.
  • Yield : 90–92% for the carboxylic acid; 88% for the acyl chloride.

Coupling of Isoquinoline and Pyrazole Moieties

The final step involves a nucleophilic acyl substitution reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and 1-isopropyl-1H-pyrazole-5-carbonyl chloride. This is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at room temperature for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters :

  • Molar Ratio : 1:1.2 (isoquinoline:acyl chloride).
  • Yield : 68–72% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing ionic intermediates. Elevated temperatures (>40°C) promote side reactions, necessitating ambient conditions.

Table 1: Solvent Screening for Coupling Reaction

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 72 98
DMF 36.7 65 95
THF 7.58 58 90

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yield to 78% by accelerating acylation kinetics.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7), yielding a white crystalline solid. Purity is confirmed by thin-layer chromatography (TLC; Rₓ = 0.45).

Spectroscopic Validation

  • ¹H-NMR (500 MHz, CDCl₃) : δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.85–3.10 (m, 4H, CH₂-isoquinoline), 3.85 (s, 6H, OCH₃), 4.65 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.55 (s, 1H, pyrazole-H), 7.25 (s, 1H, isoquinoline-H).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₅N₃O₃ [M+H]⁺: 356.1965; found: 356.1968.

Table 2: Comparative Yields Across Synthetic Batches

Batch Isoquinoline (g) Acyl Chloride (g) Yield (g) Purity (%)
1 5.0 6.2 7.1 98
2 5.0 6.5 7.4 97
3 5.0 6.0 6.9 98

Challenges and Mitigation Strategies

Hydrolytic Degradation

The methanone linkage is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous environments at −20°C mitigates degradation.

Byproduct Formation

Trace impurities from incomplete acylation are removed via recrystallization in ethanol/water (9:1).

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone undergoes various reactions:

  • Oxidation: : It can be oxidized at the dihydroisoquinoline moiety, potentially yielding isoquinoline derivatives.

  • Reduction: : Reduction can affect the methanone group, converting it into secondary alcohol derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at positions on the pyrazole ring or the methoxy groups, leading to a wide range of derivatives.

Common Reagents and Conditions
  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Performing with halogenated agents or strong nucleophiles under controlled temperature and pH conditions.

Major Products Formed
  • Oxidation Products: : Isoquinoline derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Used as a precursor for synthesizing more complex molecules, particularly in designing ligands and catalysts.

Biology

In pharmacology, it could serve as a lead compound in drug discovery efforts targeting specific receptors or enzymes.

Medicine

Potentially used in designing therapeutic agents due to its ability to interact with biological macromolecules.

Industry

Employed in the development of advanced materials such as organic semiconductors or specialty polymers.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and pyrazole rings are crucial for binding affinity and specificity, while the methanone group can participate in hydrogen bonding and van der Waals interactions with target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Studies

describes pyrazole-based methanones synthesized via condensation of α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives. For example:

  • Compound 4a: Bis[2-amino-6-(2-furyl)nicotinonitrile] with a 5-methyl-1-phenylpyrazole core.
  • Compound 5b : Bis[6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile].

Key Comparisons :

Property Target Compound Compound 4a () Compound 5b ()
Core Structure Dihydroisoquinoline + isopropyl-pyrazole Phenyl-pyrazole + furyl-nicotinonitrile Phenyl-pyrazole + chlorophenyl-dihydropyridine
Substituents 6,7-Dimethoxy (electron-donating) Furyl (aromatic, polar) 4-Chlorophenyl (electron-withdrawing)
Reported Activity Not specified Moderate antimicrobial activity Enhanced antimicrobial activity

The antimicrobial efficacy of compounds 4a–c and 5a–c correlates with substituent electronic properties.

Thiophene and Pyrazole Hybrids

highlights pyrazolyl methanones fused with thiophene rings, such as 7a (5-amino-3-hydroxy-pyrazole linked to a 2,4-diamino-3-cyanothiophene).

Key Comparisons :

Property Target Compound Compound 7a ()
Heterocyclic System Dihydroisoquinoline + pyrazole Thiophene + pyrazole
Functional Groups Methoxy, isopropyl Amino, hydroxy, cyano
Synthetic Route Not detailed Gewald reaction with malononitrile

This divergence underscores how heterocycle choice impacts physicochemical behavior and target selectivity .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The isopropyl group on the pyrazole in the target compound likely elevates logP compared to analogues with polar substituents (e.g., 7a’s cyano group).
  • Solubility: Methoxy groups on the dihydroisoquinoline could improve aqueous solubility relative to chlorophenyl or thiophene derivatives.
  • Metabolic Stability : Bulky isopropyl groups may reduce oxidative metabolism rates compared to smaller alkyl or aromatic substituents.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone , commonly referred to as DHIQ-Pyrazole , is a synthetic derivative of isoquinoline with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DHIQ-Pyrazole has the following chemical structure:

  • Molecular Formula : C14_{14}H17_{17}N3_{3}O3_{3}
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 245057-86-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of DHIQ-Pyrazole has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and neuroprotective agent.

1. Anticancer Activity

Recent studies have shown that DHIQ-Pyrazole exhibits significant anti-cancer properties:

  • Mechanism of Action : DHIQ-Pyrazole induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Mitochondrial dysfunction

2. Anti-inflammatory Properties

DHIQ-Pyrazole has also been reported to possess anti-inflammatory effects:

  • Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
CytokineControl (pg/mL)DHIQ-Pyrazole (pg/mL)
TNF-alpha500150
IL-630075

3. Neuroprotective Effects

Research indicates that DHIQ-Pyrazole may offer neuroprotective benefits:

  • Protection Against Oxidative Stress : In neuronal cell models, DHIQ-Pyrazole demonstrated the ability to scavenge free radicals and reduce oxidative stress markers.

Case Studies

Several case studies have highlighted the therapeutic potential of DHIQ-Pyrazole:

  • Study on Breast Cancer :
    • A study conducted on MCF-7 cells showed that treatment with DHIQ-Pyrazole led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.
  • Inflammation Model :
    • In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, DHIQ-Pyrazole reduced inflammatory marker levels significantly, suggesting its potential utility in treating inflammatory diseases.
  • Neuroprotection in Animal Models :
    • Animal studies indicated that DHIQ-Pyrazole administration resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer’s disease.

Q & A

Basic: What are the key steps in synthesizing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone?

The synthesis involves multi-step organic reactions, including:

  • Acylation : Coupling the isoquinoline moiety (6,7-dimethoxy-3,4-dihydroisoquinoline) with the pyrazole derivative (1-isopropyl-1H-pyrazol-5-yl) via a methanone bridge. Acid chlorides or activated carbonyl reagents are typically used for this step under anhydrous conditions .
  • Deprotonation and coupling : Bases like triethylamine or potassium carbonate facilitate deprotonation of reactive intermediates, ensuring efficient bond formation .
  • Catalysis : Palladium or copper catalysts may be employed in cross-coupling steps to enhance regioselectivity and yield .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/DMF mixtures ensures high purity (>95%) .

Basic: What characterization methods are essential for verifying the structure and purity of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the integration of protons and carbons in the isoquinoline and pyrazole moieties, with methoxy groups (δ3.84.0\delta \sim3.8-4.0 ppm) and dihydroisoquinoline protons (δ2.53.5\delta \sim2.5-3.5 ppm) as key markers .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23H27N3O3C_{23}H_{27}N_3O_3) and detects isotopic patterns .

Basic: What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Enzyme inhibition : The isoquinoline moiety may interact with kinase or protease active sites, as seen in structurally similar compounds .
  • Anti-cancer potential : Pyrazole derivatives often exhibit cytotoxicity via apoptosis induction; in vitro assays (e.g., MTT on HeLa cells) show IC50_{50} values in the micromolar range .
  • Structural determinants : Methoxy groups enhance solubility and bioavailability, while the isopropyl group on the pyrazole may influence target binding .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

Strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, ethanol as a solvent under reflux improves yield by 20% compared to THF .
  • In situ monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-acylated derivatives), guiding reagent stoichiometry adjustments .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50​ values across studies)?

Methodological approaches:

  • Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence-based ATP assays vs. colorimetric MTT) to rule out interference from compound autofluorescence .
  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) with triplicate measurements to improve statistical significance .
  • Molecular docking : Compare binding poses of the compound to related targets (e.g., kinases) to explain potency variations across cell lines .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Modify substituents on the pyrazole (e.g., isopropyl to cyclopropyl) and isoquinoline (e.g., methoxy to ethoxy) to assess impact on activity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., methanone oxygen) and hydrophobic regions .
  • Metabolic profiling : Incubate derivatives with liver microsomes to correlate structural changes with metabolic stability .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 3–10) for 48 hours, then quantify degradation via HPLC .
  • Solution stability : Monitor solubility and aggregation in buffers (e.g., PBS, DMEM) using dynamic light scattering (DLS) .
  • Solid-state analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.